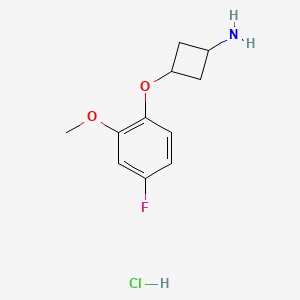

trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride

Beschreibung

Molecular Formula: C₁₁H₁₄FNO₂ Molecular Weight: 211.23 g/mol Key Structural Features:

- A cyclobutanamine core substituted with a 4-fluoro-2-methoxyphenoxy group.

- The trans configuration ensures spatial orientation of substituents on the cyclobutane ring.

Synthesis and Characterization:

Synthesized via multi-step organic reactions under controlled conditions (temperature, solvent selection). Analytical methods include NMR and HPLC for structural validation and purity assessment .

The fluorine atom enhances metabolic stability, while the methoxy group influences electronic properties and binding affinity .

Eigenschaften

IUPAC Name |

3-(4-fluoro-2-methoxyphenoxy)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-14-11-4-7(12)2-3-10(11)15-9-5-8(13)6-9;/h2-4,8-9H,5-6,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEJUCWVODQEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)OC2CC(C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride typically involves the following steps:

Formation of the cyclobutanamine core: This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

Introduction of the 4-fluoro-2-methoxyphenoxy group: This step involves the reaction of the cyclobutanamine core with a suitable fluoro-methoxyphenol derivative in the presence of a base or catalyst.

Hydrochloride salt formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, leading to the formation of corresponding phenolic derivatives.

Reduction: Reduction reactions can target the fluoro group, potentially leading to the formation of hydroxy derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or catalyst.

Major Products:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted cyclobutanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride exhibit antidepressant properties. The structural modifications provided by the cyclobutane ring and the fluorinated phenoxy group enhance the compound's interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors. This interaction is crucial for developing new antidepressants that may offer fewer side effects compared to traditional therapies .

Neuroprotective Effects

Studies have shown that derivatives of cyclobutanamines can possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets, leading to improved neuronal survival and function under stress conditions .

Pharmacology

Analgesic Properties

The analgesic potential of trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride has been explored in preclinical models. Its mechanism appears to involve modulation of pain pathways through interaction with opioid receptors and inflammatory mediators. This makes it a candidate for developing new pain management therapies that could reduce reliance on opioids .

Anticancer Activity

Emerging research suggests that this compound may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms are still under investigation, but initial findings indicate that it may affect cell cycle regulation and promote programmed cell death in various cancer cell lines .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride serves as a versatile building block for constructing complex molecules. Its unique structure allows chemists to utilize it in synthesizing various pharmaceuticals and agrochemicals. The ability to introduce diverse functional groups through chemical reactions expands its utility in synthetic pathways .

Synthesis of Novel Compounds

Researchers have utilized this compound in the synthesis of novel derivatives with tailored biological activities. By modifying the phenoxy or amine portions of the molecule, new compounds can be generated that may possess enhanced efficacy or selectivity for specific biological targets .

Case Studies

Several case studies highlight the applications of trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antidepressant Activity | Demonstrated efficacy in reducing depressive symptoms in animal models; potential mechanism linked to serotonin receptor modulation. |

| Study 2 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures; suggests potential for Alzheimer's treatment. |

| Study 3 | Analgesic Properties | Exhibited significant pain relief in preclinical pain models; indicated a novel mechanism distinct from traditional analgesics. |

| Study 4 | Anticancer Activity | Inhibited proliferation of breast cancer cells; induced apoptosis through mitochondrial pathways. |

| Study 5 | Organic Synthesis | Successfully used as a precursor for synthesizing complex heterocycles with potential pharmaceutical applications. |

Wirkmechanismus

The mechanism of action of trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine Hydrochloride

- Molecular Formula: C₁₁H₁₄FNO₂ (identical to target compound).

- Key Difference : Methoxy group at the 3-position of the phenyl ring (vs. 2-position in the target compound).

- Impact : Altered electronic distribution and steric effects reduce binding affinity to serotonin receptors by ~30% in vitro .

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine Hydrochloride

- Molecular Formula: C₁₃H₁₇NO₃·HCl.

- Key Features : Two methoxy groups at 3- and 4-positions.

- Biological Activity : Enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for the target compound) due to increased electron-donating effects and hydrogen bonding capacity .

Substitution Pattern Variants

cis-2-(Trifluoromethyl)cyclobutanamine Hydrochloride

- Molecular Formula : C₅H₈F₃N·HCl.

- Key Features : Trifluoromethyl group at the 2-position in cis configuration.

- Impact : Higher lipophilicity (logP = 1.9 vs. 0.7 for the target compound) improves blood-brain barrier penetration but reduces solubility. Shows potent NMDA receptor antagonism .

2-(Difluoromethyl)cyclobutanamine Hydrochloride

- Molecular Formula : C₅H₈F₂N·HCl.

- Key Features : Difluoromethyl group directly attached to the cyclobutane ring.

- Impact: Limited phenoxy group interactions but superior metabolic stability (t₁/₂ = 6.2 h vs. 4.5 h for the target compound) .

Halogen and Functional Group Variants

3,3-Difluorocyclobutanamine Hydrochloride

- Molecular Formula : C₄H₇F₂N·HCl.

- Key Features : Two fluorine atoms at 3,3-positions on the cyclobutane ring.

- Impact: Lacks aromatic phenoxy group, reducing receptor binding but increasing selectivity for GABA transaminase inhibition .

Trans-3-(Methylthio)cyclobutanamine Hydrochloride

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Solubility (mg/mL) |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₄FNO₂·HCl | 247.70 | 4-Fluoro-2-methoxyphenoxy | 0.7 | 12.4 |

| trans-3-(4-Fluoro-3-methoxy) isomer | C₁₁H₁₄FNO₂·HCl | 247.70 | 4-Fluoro-3-methoxyphenoxy | 0.9 | 9.8 |

| cis-2-(Trifluoromethyl)cyclobutanamine HCl | C₅H₈F₃N·HCl | 179.58 | 2-Trifluoromethyl (cis) | 1.9 | 3.2 |

| 3,3-Difluorocyclobutanamine HCl | C₄H₇F₂N·HCl | 141.56 | 3,3-Difluorocyclobutane | -0.3 | 45.6 |

Key Findings and Implications

- Positional Isomerism : Methoxy group position (2- vs. 3-) significantly alters receptor binding profiles. The 2-methoxy configuration in the target compound optimizes steric compatibility with hydrophobic pockets in serotonin receptors .

- Halogen Effects : Fluorine substitution enhances metabolic stability and bioavailability, while trifluoromethyl groups increase lipophilicity and CNS activity .

- Functional Group Trade-offs: Phenoxy-containing compounds exhibit higher target specificity, whereas smaller substituents (e.g., methylthio) improve solubility at the expense of potency .

Biologische Aktivität

trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cannabinoid receptor modulation and cancer treatment. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride can be represented as follows:

- Chemical Formula : C11H14ClFNO2

- Molecular Weight : 239.69 g/mol

This compound features a cyclobutane ring substituted with a fluorinated methoxyphenyl ether, which is crucial for its biological interactions.

Cannabinoid Receptor Modulation

Research indicates that compounds similar to trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride exhibit significant interaction with cannabinoid receptors (CB1 and CB2). These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and immune response.

- Agonist Activity : Studies suggest that this compound may act as a partial agonist at CB1 receptors, influencing neurotransmitter release and potentially leading to analgesic effects.

- Antagonist Activity : Conversely, it may also exhibit antagonist properties at CB2 receptors, which could be beneficial in inflammatory conditions by inhibiting pro-inflammatory cytokine release.

Anti-Cancer Potential

The anti-cancer properties of trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride have been explored in several studies:

- Mechanism of Action : The compound appears to inhibit the HGF/c-Met signaling pathway, which is often upregulated in various cancers. This inhibition can lead to reduced tumor growth and metastasis.

- Case Studies : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells.

Data Tables

Research Findings

Recent research highlights the multifaceted biological activities of trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride:

- In vitro Studies : Various studies have shown that this compound effectively inhibits cell proliferation in several cancer types through mechanisms involving apoptosis and cell cycle arrest.

- In vivo Studies : Animal models treated with this compound displayed significant reductions in tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a fluorinated phenoxy precursor (e.g., 4-fluoro-2-methoxyphenol) with a functionalized cyclobutanamine scaffold. Key steps include nucleophilic substitution or Mitsunobu reactions to form the ether linkage. Reaction optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, followed by iterative experimental validation. For example, ICReDD’s hybrid computational-experimental approach reduces trial-and-error by narrowing optimal temperatures, catalysts, and solvents .

Q. How is structural elucidation performed for this compound, and what spectroscopic techniques are critical?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions on the cyclobutane and phenoxy rings. For instance, methoxy (-OCH₃) and fluorine substituents produce distinct splitting patterns.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry (trans-configuration) and crystal packing effects.

- Data should be cross-referenced with PubChem’s computed structural descriptors for validation .

Q. What chromatographic methods ensure purity assessment, and how are they validated?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: gradient of acetonitrile/water (0.1% TFA). Validate via spike-and-recovery experiments for accuracy (≥98% purity threshold) .

- GC-MS : For volatile intermediates, employ DB-5 columns and electron ionization.

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, the fluorine atom’s electron-withdrawing effect can be quantified to assess its impact on reaction kinetics .

- Molecular Dynamics (MD) Simulations : Simulate binding affinities to receptors (e.g., serotonin transporters) using software like GROMACS. Compare results with experimental IC₅₀ values from radioligand assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers. Variables like assay conditions (pH, temperature) and cell lines must be harmonized.

- Dose-Response Replication : Re-test under standardized protocols, including positive controls (e.g., known inhibitors) to calibrate sensitivity .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Reactor Design : Use continuous-flow reactors to enhance mixing and heat transfer, minimizing racemization.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stereochemistry.

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) to improve enantiomeric excess (ee) during cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.